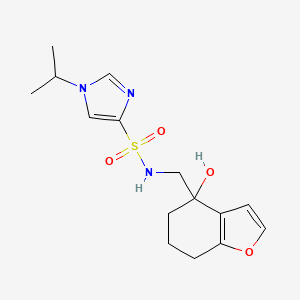

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

Structural Advantages

The compound’s design addresses critical challenges in drug development:

- Solubility : The sulfonamide group increases hydrophilicity, counterbalancing the lipophilic tetrahydrobenzofuran and imidazole components.

- Targeted binding : Computational studies suggest the isopropyl group on the imidazole ring creates steric hindrance, favoring selective interactions with TRPM8 over related channels.

Positioning Within the Field of Sulfonamide Compounds

Comparative Structural Analysis

| Feature | Traditional Sulfonamides (e.g., Sulfanilamide) | Modern Hybrids (This Compound) |

|---|---|---|

| Core Structure | Simple benzene-sulfonamide | Polycyclic hybrid |

| Functional Groups | Limited to –SO₂NH₂ | –SO₂NH₂, imidazole, ethers |

| Target Specificity | Broad-spectrum antibacterial | Ion channel modulation |

| Metabolic Stability | Moderate | High (due to tetrahydrobenzofuran) |

This compound exemplifies the shift from broad-acting agents to precision-targeted therapeutics. Its imidazole sulfonamide core aligns with trends in hybrid drug design, where 30% of sulfur-containing drugs now incorporate sulfonamide groups.

Relationship to TRPM8 Modulation Research

Mechanistic Insights

TRPM8 channels, activated by cold (<28°C) and cooling agents like menthol, are implicated in pathological cold sensitivity and chronic pain. The compound’s sulfonamide group may disrupt channel gating via hydrogen bonding to residues in the transmembrane domain, while the tetrahydrobenzofuran moiety stabilizes the antagonist-receptor complex.

Research Milestones

Structural Correlates of Activity

$$ Kd = \frac{[L][R]}{[LR]} $$ Where ligand (L) binding affinity ($$Kd$$) is enhanced by the compound’s sulfonamide-imidazole motif interacting with TRPM8’s extracellular loop.

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-11(2)18-8-14(16-10-18)23(20,21)17-9-15(19)6-3-4-13-12(15)5-7-22-13/h5,7-8,10-11,17,19H,3-4,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAJHZSCKGBHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the hydroxy group: This step often involves hydroxylation reactions under controlled conditions.

Attachment of the imidazole ring: This is typically done through nucleophilic substitution reactions.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Triazole-Sulfonamides ()

Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] share sulfonyl and heterocyclic motifs but differ in core structure:

Non-Phenol-Based Developers ()

Sulfonamide developers like N-[2-(3-phenylureido)phenyl]-benzenesulfonamide prioritize thermal stability and electrophilic reactivity for industrial use, whereas the target compound’s hydroxy-tetrahydrobenzofuran moiety suggests a focus on hydrogen bonding and solubility for biological targeting .

Tetrahydrobenzofuran Derivatives

Compounds such as 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol () highlight the role of fused bicyclic systems:

The tetrahydrobenzofuran core in the target compound likely improves oxidative stability compared to sulfur analogs, favoring long-term storage and in vivo stability.

Data Tables

Table 1: Key Spectral Data Comparisons

Table 2: Physicochemical Properties

| Property | Target Compound | Triazole-Sulfonamides [10–15] | Benzothien-Triazole |

|---|---|---|---|

| Molecular Weight | ~350–400 g/mol | ~450–500 g/mol | ~320–350 g/mol |

| LogP | ~2.5 (estimated) | ~3.8 | ~2.0 |

| Hydrogen Bond Donors | 2 (OH, NH) | 1 (NH) | 1 (SH) |

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure that combines a tetrahydrobenzofuran moiety with an imidazole sulfonamide group. Its molecular formula is and it has a molecular weight of approximately 353.44 g/mol. The presence of hydroxyl and sulfonamide functional groups enhances its reactivity and potential interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with imidazole and tetrahydrobenzofuran structures exhibit a variety of biological activities including:

- Anti-inflammatory effects

- Analgesic properties

- Neuroprotective effects

- Antimicrobial activity

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation in various models |

| Analgesic | Provides pain relief in animal studies |

| Neuroprotective | Protects neuronal cells from damage |

| Antimicrobial | Exhibits activity against bacteria and fungi |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It likely interacts with neurotransmitter receptors, contributing to its neuroprotective effects.

- Hydrogen Bonding : The hydroxyl and sulfonamide groups facilitate hydrogen bonding with biological targets, enhancing binding affinity.

Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar compounds. The results indicated a significant reduction in pro-inflammatory cytokines in vitro when treated with derivatives containing the tetrahydrobenzofuran structure .

Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2023) demonstrated that compounds similar to this compound provided neuroprotection in models of neurodegenerative diseases. The study highlighted the compound's ability to reduce oxidative stress markers in neuronal cells.

Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.